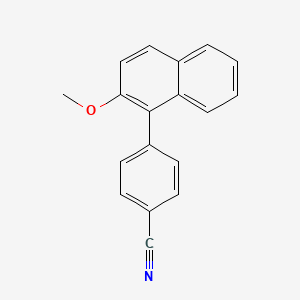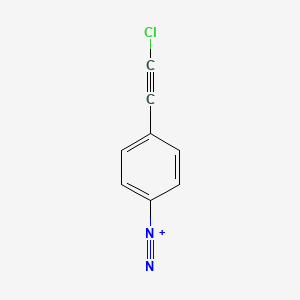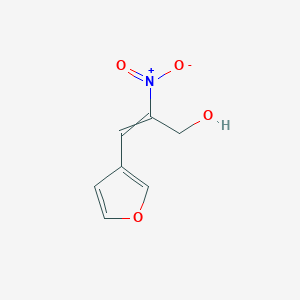![molecular formula C18H20N2O3 B14191233 (2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920802-53-5](/img/structure/B14191233.png)
(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and (1R)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-nitrobenzaldehyde with (1R)-1-phenylethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with morpholine under acidic or basic conditions to form the desired morpholine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products
Reduction: Amino derivatives.
Oxidation: Nitro or nitroso derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Material Science: It may be utilized in the synthesis of novel polymers and materials with specific properties.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in its reactivity, facilitating binding to active sites and modulating biological activity. The compound’s structural features, such as the morpholine ring and phenylethyl group, contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to its specific combination of a morpholine ring, a nitrophenyl group, and a phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
920802-53-5 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2R)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20N2O3/c1-14(15-5-3-2-4-6-15)19-11-12-23-18(13-19)16-7-9-17(10-8-16)20(21)22/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
InChI Key |
IBOZKFJXNWCPKL-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)



![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)

![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)


